1-chloro-3-(2-nitroprop-1-en-1-yl)benzene
Description
1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene is a substituted aromatic compound featuring a chloro group at the 1-position and a nitropropenyl substituent at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical applications.
Properties
CAS No. |
19394-34-4 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.6 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene can be synthesized through several methods, including:
Nitration Reaction: Starting with 1-chloro-3-ethylbenzene, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: Chlorination of 3-(2-nitroprop-1-en-1-yl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration and chlorination reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron filings and hydrochloric acid.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential pharmacological properties, including its use in the treatment of various diseases.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-chloro-3-(2-nitroprop-1-en-1-yl)benzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
1-Chloro-3-nitrobenzene (CAS 121-73-3)
- Structure : A simpler derivative with a nitro group directly attached to the benzene ring at the 3-position.
- Key Differences : Lacks the propenyl linker and nitro group on the sidechain.
- Reactivity : The nitro group in 1-chloro-3-nitrobenzene is strongly electron-withdrawing, reducing electrophilic substitution reactivity compared to alkyl-substituted analogs .
1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene (CAS 731772-04-6)
- Structure : Features a chloropropenyl sidechain instead of a nitropropenyl group.
- Synthesis : Prepared via hydrochlorination of alkenes using B(C₆F₅)₃ as a catalyst, yielding 92% efficiency .
1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2)
- Structure : Contains a chloropropargyl group (alkyne) instead of nitropropenyl.
Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a chlorobenzene ring substituted with a nitropropene group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary research indicates that it may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Enzymatic Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group may participate in redox reactions, leading to the generation of ROS, which can induce cellular stress and apoptosis in cancer cells.
- Enzyme Inhibition : The presence of the chloro substituent may enhance binding affinity to target enzymes, disrupting their normal function and leading to altered metabolic pathways.
- Cell Membrane Disruption : The lipophilicity of the compound allows it to interact with cell membranes, potentially altering membrane integrity and function.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of nitro-substituted benzene compounds. It was found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 30 |
| MDA-MB-231 | 25 |
Enzymatic Inhibition
Research exploring the inhibitory effects on cytochrome P450 enzymes indicated that this compound could inhibit CYP2D6 activity by approximately 40% at a concentration of 10 µM, suggesting potential implications for drug metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
